

3-Benzoxazol-2-yl-phenylamine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzoxazol-2-yl-phenylamine

Cat. No.: B1331256

[Get Quote](#)

An In-Depth Technical Guide to 3-(1,3-Benzoxazol-2-yl)aniline: Structure, Properties, and Synthesis

Introduction

The benzoxazole scaffold, a heterocyclic system comprising a fused benzene and oxazole ring, is recognized as a "privileged structure" in medicinal chemistry.^[1] Its unique electronic and structural properties allow it to serve as a versatile pharmacophore, capable of interacting with a diverse array of biological targets.^{[2][3]} This has led to the development of benzoxazole derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[4][5]}

This guide focuses on a specific derivative, 3-(1,3-Benzoxazol-2-yl)aniline, also known as 2-(3-aminophenyl)benzoxazole. As a bifunctional molecule featuring the benzoxazole core and a reactive primary amine, it serves not only as a potential therapeutic agent in its own right but also as a critical building block for the synthesis of more complex molecular architectures. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and a discussion of its therapeutic potential, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. 3-(1,3-Benzoxazol-2-yl)aniline is an aromatic heterocyclic compound. Its structure consists of a benzoxazole ring system where the C2 position is substituted with a 3-aminophenyl group.

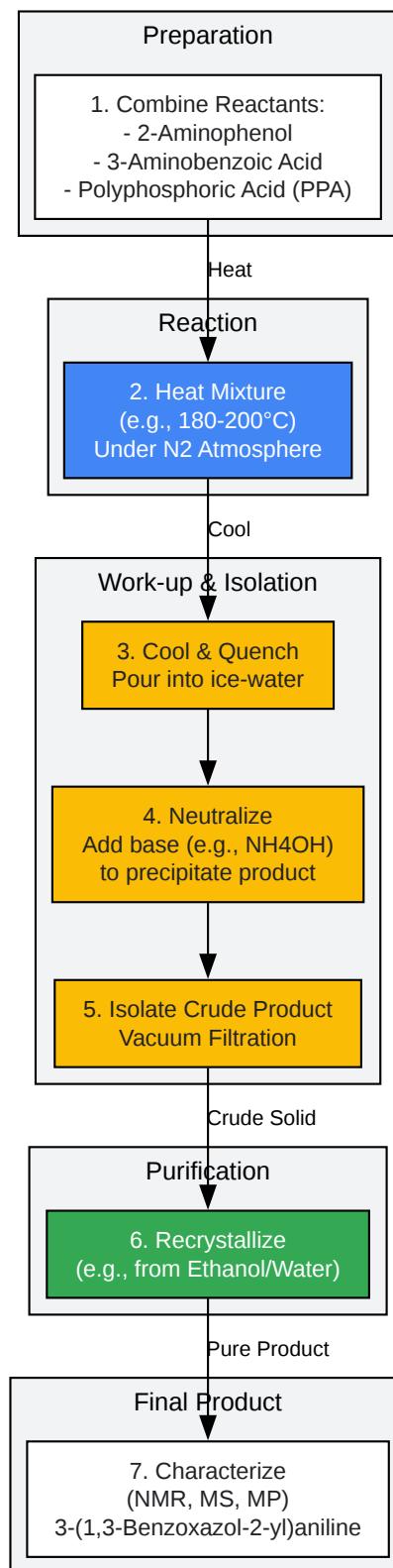
Identifier	Data	Source
IUPAC Name	3-(1,3-benzoxazol-2-yl)aniline	[6]
CAS Number	74140-10-6	Not explicitly found, related isomers exist
Molecular Formula	C ₁₃ H ₁₀ N ₂ O	[6]
Molecular Weight	210.24 g/mol	[6] [7]
Canonical SMILES	C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)N	[6]
InChI Key	WHVJDKRJPAKQIO-UHFFFAOYSA-N	[6]

Physicochemical Properties

The therapeutic efficacy of a drug candidate is inextricably linked to its physicochemical properties, which govern its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[\[3\]](#) Understanding these characteristics is crucial for rational drug design.

Property	Value	Significance in Drug Development
XlogP3 (Predicted)	2.7	Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is favorable for oral bioavailability.[6]
Topological Polar Surface Area (TPSA)	52.05 Å ²	A TPSA value below 140 Å ² is generally associated with good cell permeability. This value suggests the molecule has the potential for good oral absorption.[8]
Hydrogen Bond Donors	1	The primary amine group can donate a hydrogen bond, contributing to interactions with biological targets and influencing solubility.[8]
Hydrogen Bond Acceptors	3	The nitrogen and oxygen atoms in the benzoxazole ring and the amine nitrogen can accept hydrogen bonds, enhancing interactions with protein targets.[8]
Rotatable Bonds	1	The low number of rotatable bonds indicates conformational rigidity, which can lead to higher binding affinity and selectivity for a target, though it may also reduce solubility.[8]

The absorption and fluorescence characteristics of 2-arylbenzoxazoles are well-documented, with their long-wavelength absorption bands typically being of a $\pi \rightarrow \pi^*$ nature. The presence


of the amino group on the phenyl ring is expected to modulate these photophysical properties, a feature that can be exploited in the development of fluorescent probes.

Synthesis and Mechanistic Rationale

The most prevalent and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and a corresponding aromatic carboxylic acid or aldehyde.^[9] The reaction typically requires dehydrating conditions, often facilitated by strong acids or high temperatures.

Synthesis Workflow Diagram

The following diagram illustrates a typical laboratory workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 3-(1,3-Benzoxazol-2-yl)aniline.

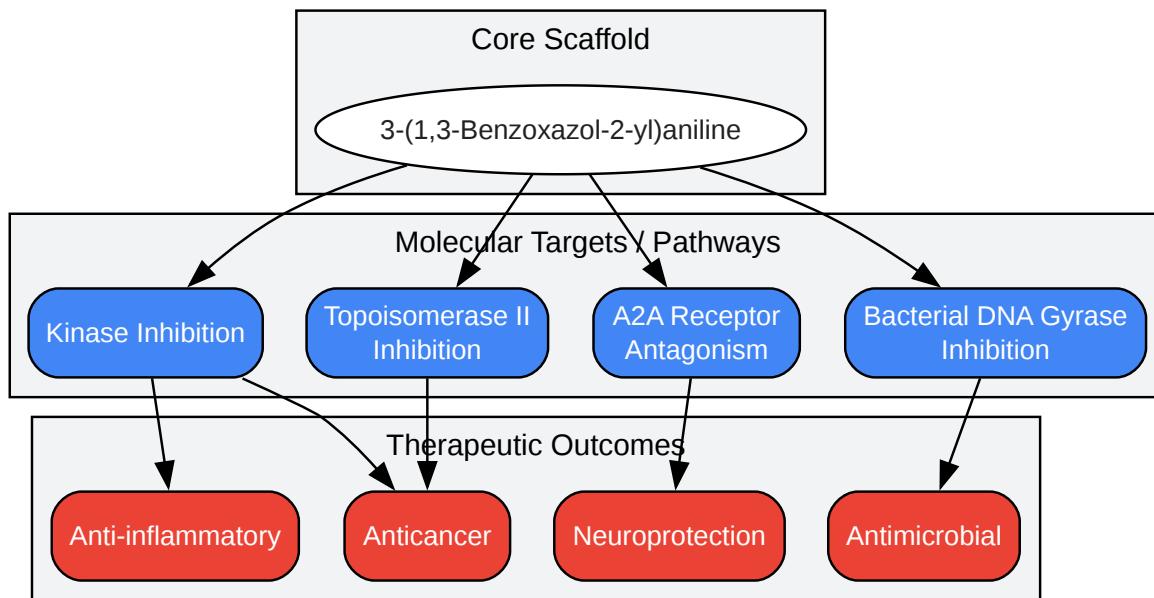
Detailed Experimental Protocol

This protocol describes the synthesis via condensation using Polyphosphoric Acid (PPA) as both the catalyst and solvent.

- **Rationale:** PPA is a highly effective dehydrating agent and a non-oxidizing acid catalyst. It facilitates the key intramolecular cyclodehydration step by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for the initial nucleophilic attack by the amino group of 2-aminophenol. It then promotes the subsequent dehydration to form the oxazole ring.[10]
- **Step-by-Step Methodology:**
 - **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-aminophenol (1.0 eq) and 3-aminobenzoic acid (1.0 eq).
 - **Catalyst Addition:** Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the reactants) to the flask. The PPA acts as the solvent and catalyst.
 - **Heating:** Heat the reaction mixture to 180-200°C under a slow stream of nitrogen gas to prevent oxidation. Maintain this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
 - **Quenching and Precipitation:** After completion, cool the reaction mixture to approximately 80-100°C. Carefully and slowly pour the viscous mixture into a beaker containing a large volume of ice-cold water with constant stirring. This will hydrolyze the PPA and precipitate the crude product.
 - **Neutralization:** The resulting aqueous solution will be strongly acidic. Neutralize it by the slow addition of a concentrated base, such as ammonium hydroxide or sodium hydroxide solution, until the pH is approximately 7-8. This ensures the amino group is deprotonated and the product is fully precipitated.
 - **Isolation:** Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(1,3-Benzoxazol-2-yl)aniline.
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Melting Point determination.

Biological Activity and Therapeutic Potential


Benzoxazole derivatives are renowned for their broad biological significance.[1][2] The 2-arylbenzoxazole scaffold, in particular, has been identified as a core structure in compounds targeting a range of diseases.

- Anticancer Activity: Many 2-arylbenzoxazoles exhibit potent cytotoxic activity against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[11] Their mechanisms of action can be diverse, with some derivatives acting as inhibitors of critical enzymes like topoisomerase II.[11]
- Antimicrobial Properties: The benzoxazole nucleus is present in compounds with significant antibacterial and antifungal activity.[12] Some derivatives are thought to exert their effect by inhibiting enzymes essential for microbial survival, such as DNA gyrase.[5]
- Neurological Applications: Recently, 2-arylbenzoxazoles have been investigated as antagonists for the adenosine A_{2A} receptor, a key target in the treatment of neurodegenerative conditions like Parkinson's disease.[13]
- Enzyme Inhibition: The benzoxazole moiety is a versatile scaffold for designing enzyme inhibitors, with derivatives showing activity against kinases, cyclooxygenase (COX), and 5-lipoxygenase, highlighting its potential in treating inflammatory diseases.[5][10]

The 3-amino group on the phenyl ring of 3-(1,3-Benzoxazol-2-yl)aniline provides a strategic point for further chemical modification, allowing it to be used as a scaffold to develop libraries of more complex compounds with potentially enhanced potency and selectivity.

Potential Therapeutic Pathways

The diagram below illustrates the diverse therapeutic pathways potentially influenced by compounds derived from the 2-arylbenzoxazole scaffold.

[Click to download full resolution via product page](#)

Caption: Potential biological targets and outcomes for the benzoxazole scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(1,3-Benzoxazol-2-yl)aniline should be consulted, data from analogous compounds like 2-phenylbenzoxazole and its derivatives provide general safety guidance.

- Hazard Classification: This class of compounds is often considered hazardous. Typical GHS classifications include Skin Irritation (Category 2), Serious Eye Irritation (Category 2), and Specific Target Organ Toxicity - Single Exposure (Category 3), primarily affecting the respiratory system.^{[14][15]} Some analogs are also classified as harmful if swallowed.^[16]
- Precautionary Measures:
 - Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat. For powdered forms, a dust mask (e.g., N95) is recommended.
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin and eyes.[14]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

3-(1,3-Benzoxazol-2-yl)aniline is a scientifically significant molecule that embodies the therapeutic potential of the benzoxazole class. Its well-defined structure, favorable physicochemical properties, and accessible synthesis make it a valuable compound for further investigation. Its primary amine handle offers a gateway for synthetic elaboration, positioning it as an important intermediate for building novel drug candidates. The extensive biological activities associated with the 2-arylbenzoxazole core underscore the potential of this compound and its future derivatives in addressing a wide range of diseases, from cancer to neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijrrjournal.com [ijrrjournal.com]
- 2. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. PubChemLite - 3-(1,3-benzoxazol-2-yl)aniline (C13H10N2O) [pubchemlite.lcsb.uni.lu]

- 7. chemsynthesis.com [chemsynthesis.com]
- 8. chemscene.com [chemscene.com]
- 9. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 2-Phenylbenzoxazole - Safety Data Sheet [chemicalbook.com]
- 16. 3-(6-Methyl-1,3-benzoxazol-2-YL)phenylamine | C14H12N2O | CID 721026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Benzooxazol-2-yl-phenylamine chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1331256#3-benzooxazol-2-yl-phenylamine-chemical-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com